4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole
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Overview
Description
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole typically involves the reaction of 3-methylbut-2-enylsulfanyl with a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole
- 3,4-Dimethyl-5-(3-methylbut-2-enylsulfanyl)-1,2,4-triazole
Uniqueness
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-7(2)3-5-10-8-9-4-6-11-8/h3H,4-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNXQYRYJJCPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NCCS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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